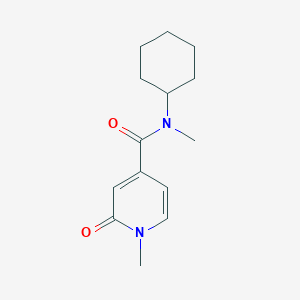
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes. PKC is involved in various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of PKC by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been studied extensively in scientific research for its potential applications in the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide inhibits the activity of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide have been extensively studied in scientific research. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide in lab experiments is its potency and selectivity for N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide inhibition. This makes it a useful tool for studying the role of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide in cellular processes. However, one of the limitations of using N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide is its potential toxicity and side effects. Careful consideration should be given to the dosage and administration of the compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide. One potential direction is the development of more potent and selective inhibitors of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide for use in the treatment of cancer, inflammation, and other diseases. Another potential direction is the study of the compound's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential toxicity and side effects should be further studied to ensure its safety for use in clinical settings.
Métodos De Síntesis
The synthesis of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide involves the reaction of 1-bromo-2-(pyridin-2-yl)piperidine with cyclobutanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Aplicaciones Científicas De Investigación
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been extensively studied in scientific research for its potential applications in the treatment of cancer, inflammation, and other diseases. The inhibition of N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide by N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-4-3-5-12)17-13-7-10-18(11-8-13)14-6-1-2-9-16-14/h1-2,6,9,12-13H,3-5,7-8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZIBULIHUBWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-2-ylpiperidin-4-yl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)


![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)



![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)
![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)

